Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-
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Overview
Description
Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]- is a complex organic compound featuring a morpholine ring substituted with a cyclohexyl group, which is further substituted with a 4-tert-butylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]- typically involves multiple steps:
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Formation of the Cyclohexyl Intermediate: : The initial step often involves the preparation of a cyclohexyl derivative. This can be achieved through the hydrogenation of benzene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
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Introduction of the 4-tert-Butylbenzenesulfonyl Group: : The cyclohexyl intermediate is then reacted with 4-tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine. This step requires careful control of temperature and reaction time to ensure complete substitution.
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Formation of the Morpholine Ring: : Finally, the substituted cyclohexyl compound is reacted with morpholine under reflux conditions. This step may require a solvent such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring or the cyclohexyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The aromatic ring in the 4-tert-butylbenzenesulfonyl group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Br₂, HNO₃, often in the presence of a catalyst or under UV light.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]- can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of inhibitors or modulators of specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]- exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The morpholine ring can enhance solubility and facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-[2-(4-methylbenzenesulfonyl)cyclohexyl]-
- Morpholine, 4-[2-(4-chlorobenzenesulfonyl)cyclohexyl]-
- Morpholine, 4-[2-(4-fluorobenzenesulfonyl)cyclohexyl]-
Uniqueness
Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]- is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H31NO3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[2-(4-tert-butylphenyl)sulfonylcyclohexyl]morpholine |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)16-8-10-17(11-9-16)25(22,23)19-7-5-4-6-18(19)21-12-14-24-15-13-21/h8-11,18-19H,4-7,12-15H2,1-3H3 |
InChI Key |
QTSYWIXTRFZKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2CCCCC2N3CCOCC3 |
Origin of Product |
United States |
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